N-(4-Butoxyphenyl)-4-nitrobenzene-1-carbothioamide
Description
N-(4-Butoxyphenyl)-4-nitrobenzene-1-carbothioamide is an organic compound that belongs to the class of carbothioamides This compound is characterized by the presence of a butoxy group attached to a phenyl ring, a nitro group attached to another phenyl ring, and a carbothioamide functional group
Properties
CAS No. |
62516-83-0 |
|---|---|
Molecular Formula |
C17H18N2O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-4-nitrobenzenecarbothioamide |
InChI |
InChI=1S/C17H18N2O3S/c1-2-3-12-22-16-10-6-14(7-11-16)18-17(23)13-4-8-15(9-5-13)19(20)21/h4-11H,2-3,12H2,1H3,(H,18,23) |
InChI Key |
DWLPVBNIZITKEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butoxyphenyl)-4-nitrobenzene-1-carbothioamide typically involves a multi-step process. One common method involves the reaction of 4-nitrobenzoyl chloride with 4-butoxyaniline to form an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butoxyphenyl)-4-nitrobenzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(4-Butoxyphenyl)-4-aminobenzene-1-carbothioamide.
Scientific Research Applications
N-(4-Butoxyphenyl)-4-nitrobenzene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Butoxyphenyl)-4-nitrobenzene-1-carbothioamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-Butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine: This compound has a similar structure but contains a thiazole ring instead of a carbothioamide group.
N-(4-Butoxyphenyl)acetamide: This compound is similar but lacks the nitro group and the carbothioamide functional group.
Uniqueness
N-(4-Butoxyphenyl)-4-nitrobenzene-1-carbothioamide is unique due to the presence of both the butoxy and nitro groups, which confer distinct chemical properties and reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
